4-Methyl-2-phenylmethoxypentanoic acid
Description
4-Methyl-2-phenylmethoxypentanoic acid is a branched-chain carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a methyl group at the 4-position and a phenylmethoxy (benzyloxy) group at the 2-position. The phenylmethoxy group introduces significant steric bulk and lipophilicity, which may influence its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-methyl-2-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-12(13(14)15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
SKXDRVUWALIFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The following table summarizes key structural analogs and their substituents, highlighting differences in functional groups and their implications:
Note: *Direct evidence for the target compound is absent; comparisons are inferred from analogs.
Key Observations:
- Lipophilicity : The phenylmethoxy group in the target compound enhances lipophilicity compared to the polar sulfonamide (e.g., ) or carbamate (e.g., ) groups in analogs. This may improve membrane permeability but reduce aqueous solubility.
- Acidity : Sulfonamide-containing analogs (e.g., ) likely exhibit stronger acidity due to electron-withdrawing sulfonyl groups, whereas the phenylmethoxy substituent (electron-donating) may slightly reduce carboxylic acid acidity in the target compound.
- Stability : Carbamate-protected amines (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas the phenylmethoxy group is relatively stable, suggesting the target compound may have better synthetic utility.
Physical and Chemical Properties
Data inferred from analogs (experimental values where available):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
